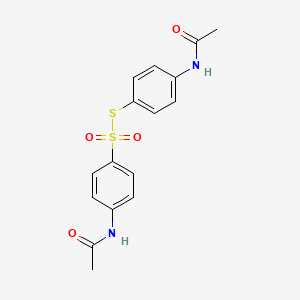
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate is a chemical compound with the molecular formula C16H16N2O4S2 and a molecular weight of 364.445 g/mol . This compound is known for its unique structure, which includes both acetylamino and benzenesulfonothioate groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-acetylaminophenol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The acetylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonyl chloride
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonamide
- S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonic acid
Uniqueness
S-(4-(Acetylamino)phenyl) 4-(acetylamino)benzenesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Properties
CAS No. |
1241-00-5 |
|---|---|
Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-(4-acetamidophenyl)sulfonylsulfanylphenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
JAHDWOJBMXXCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


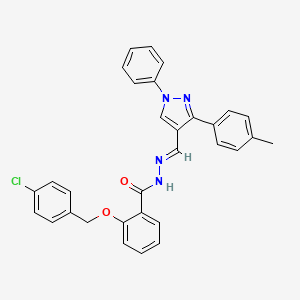
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
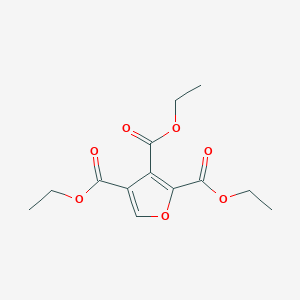
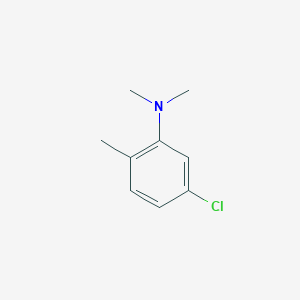

![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
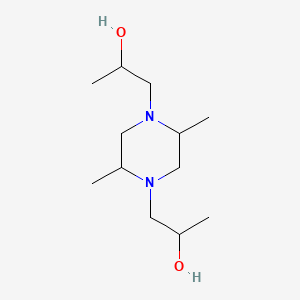
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)




